4-(4-Methoxyphenyl)sulfonylaniline
Description
4-(4-Methoxyphenyl)sulfonylaniline is a sulfonylaniline derivative characterized by a sulfonyl (-SO₂-) bridge linking two aromatic rings. The para-substituted methoxy (-OCH₃) group on one phenyl ring and the aniline (-NH₂) group on the other define its structure (IUPAC name: 4-[(4-methoxyphenyl)sulfonyl]aniline). Its methoxy substituent enhances electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions compared to analogs with different substituents.
Properties
CAS No. |
17078-72-7 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,14H2,1H3 |
InChI Key |
YYLYFXLKPZKSKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dapsone (4,4'-Diaminodiphenyl Sulfone)
- Structure: Replaces the methoxy group in 4-(4-Methoxyphenyl)sulfonylaniline with an amino (-NH₂) group.
- Properties: Molecular Formula: C₁₂H₁₂N₂O₂S (vs. C₁₃H₁₃NO₃S for the target compound) . Biological Activity: Dapsone is a well-known antileprotic and antibacterial agent due to its dual amino groups, which facilitate interactions with bacterial dihydropteroate synthase . Solubility: The amino groups in Dapsone improve water solubility compared to the methoxy variant, which is more lipophilic.
- Key Difference : The methoxy group in this compound reduces hydrogen-bonding capacity but may enhance membrane permeability.
4-Methyldiphenylamine (CAS 620-84-8)
- Structure : Lacks the sulfonyl bridge; features a methyl (-CH₃) group on one phenyl ring.
- Properties: Molecular Formula: C₁₃H₁₃N (vs. C₁₃H₁₃NO₃S for the target compound) . Applications: Used as an antioxidant in industrial lubricants. The absence of the sulfonyl group reduces polarity and thermal stability compared to sulfonylanilines.
2-(4-Methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8)
- Structure : A positional isomer with a methyl group on the sulfonyl-linked phenyl ring and substitution at the 2-position.
- Properties: Molecular Formula: C₁₉H₁₇NO₂S . Synthesis: Likely synthesized via nucleophilic substitution or Suzuki coupling, similar to methods for this compound .
- Key Difference : The 2-substitution may sterically hinder intermolecular interactions, reducing crystallinity compared to the para-substituted target compound.
4-Methoxy-N-phenylbenzenesulfonamide
- Structure : Replaces the aniline (-NH₂) group in the target compound with a phenylamine (-NHPh) moiety.
- Properties :
- Key Difference: The absence of a free amino group limits its utility in reactions requiring primary amines, such as diazotization.
Comparative Data Table
| Compound | Molecular Formula | Key Substituents | Biological Activity | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₃H₁₃NO₃S | -OCH₃, -NH₂ | Understudied (potential drug intermediate) | Reference compound |
| Dapsone | C₁₂H₁₂N₂O₂S | -NH₂, -NH₂ | Antileprotic, antibacterial | Amino vs. methoxy substituent |
| 4-Methyldiphenylamine | C₁₃H₁₃N | -CH₃ | Industrial antioxidant | No sulfonyl group |
| 2-(4-Methylphenyl)sulfonyl-N-phenylaniline | C₁₉H₁₇NO₂S | -CH₃ (2-position) | Synthetic intermediate | Positional isomerism |
Notes and Limitations
- Data Gaps : Melting points, solubility, and detailed spectral data for this compound are absent in the provided evidence, necessitating experimental characterization.
- Future Directions : Comparative studies on sulfonylaniline derivatives could explore substituent effects on drug metabolism and material properties.
Q & A
Q. What computational tools best predict the pharmacokinetic properties of this compound?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate LogP (~2.5), bioavailability, and CYP450 interactions. Validate with in vitro hepatocyte assays .
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